molecular formula C7H14O4 B7814413 Butanoic acid, 2,3-dihydroxypropyl ester CAS No. 26999-06-4

Butanoic acid, 2,3-dihydroxypropyl ester

Cat. No.: B7814413
CAS No.: 26999-06-4
M. Wt: 162.18 g/mol
InChI Key: RIEABXYBQSLTFR-UHFFFAOYSA-N
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Description

Butanoic acid, 2,3-dihydroxypropyl ester, more commonly known as 1-Monobutyrin or alpha-Monobutyrin, is a clear, colorless liquid chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.19 g/mol . It is classified as a 1-monoacylglycerol, a class of glycerolipids where a glycerol molecule is acylated at the 1-position . This structure underlies its role in lipid biochemistry and its relevance as a metabolite or synthetic intermediate in various research applications. This compound has been identified as part of the human exposome, defined as the collection of all environmental exposures an individual encounters over their lifetime, and has been detected in human blood . Its physical properties include a density of approximately 1.134 g/cm³ , a boiling point of 153 °C at 7 mmHg , and a flash point above 110 °C . The refractive index ranges from 1.445 to 1.453 . Researchers should note that this material is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents . As a standard safety precaution, it may cause irritation to the eyes, skin, and respiratory tract. Proper personal protective equipment, including gloves and safety goggles, is recommended during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl butanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEABXYBQSLTFR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
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DSSTOX Substance ID

DTXSID70871764
Record name Butanoic acid, 2,3-dihydroxypropyl ester
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Molecular Weight

162.18 g/mol
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CAS No.

557-25-5, 26999-06-4
Record name 2,3-Dihydroxypropyl butanoate
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Record name Monobutyrin
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Record name Butanoic acid, 2,3-dihydroxypropyl ester
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Record name Butanoic acid, 2,3-dihydroxypropyl ester
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Record name 2,3-dihydroxypropyl butyrate
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Biological Activity

Butanoic acid, 2,3-dihydroxypropyl ester, also known as monobutyrin, is a glycerol derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized for its applications in food and cosmetic industries but also shows promise in therapeutic contexts. This article explores its biological activity through various studies and case analyses.

  • Chemical Formula : C7_7H14_{14}O4_4
  • Molecular Weight : 162.18 g/mol
  • CAS Registry Number : 557-25-5

Biological Activity Overview

The biological activities of this compound include antimicrobial properties, potential cytotoxic effects, and roles in metabolic processes. Below are the key areas of research regarding its biological activity:

Antimicrobial Activity

Research indicates that butanoic acid derivatives can exhibit antimicrobial properties. A study involving various actinomycetes isolated from soil demonstrated that certain extracts showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The crude extracts exhibited varying degrees of inhibition, suggesting a potential application in developing natural antimicrobial agents .

Cytotoxic Effects

Butanoic acid derivatives have been studied for their cytotoxic effects on cancer cells. For instance, a compound similar to butanoic acid was shown to selectively inhibit DNA topoisomerase I, leading to reduced proliferation of human fibroblast cells. This mechanism highlights the potential for butanoic acid derivatives in cancer therapy .

Metabolic Implications

Butanoic acid is involved in metabolic pathways as a short-chain fatty acid (SCFA). It plays a role in gut health by promoting the growth of beneficial bacteria and enhancing intestinal barrier function. The presence of butanoic acid in the human exposome suggests its relevance in understanding individual health outcomes related to dietary habits .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various fatty acids, including butanoic acid derivatives. The findings revealed that certain concentrations significantly inhibited the growth of pathogenic bacteria, indicating their potential use in food preservation and therapeutic applications.
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of butanoic acid on cancer cell lines. Results demonstrated that higher concentrations led to increased cell death, suggesting a dose-dependent relationship that could be leveraged for cancer treatment strategies.

Table 1: Biological Activities of Butanoic Acid Derivatives

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityReduced proliferation in fibroblast cells
Gut HealthPromotes beneficial gut microbiota

Scientific Research Applications

Applications Overview

  • Food Industry
    • Flavoring Agent: Monobutyrin is utilized as a flavor enhancer in various food products due to its buttery taste profile.
    • Emulsifier: It acts as an emulsifier in food formulations, helping to stabilize mixtures of oil and water.
  • Agriculture
    • Insect Growth Regulators: It is employed in the formulation of insect growth regulators that manage pest populations while minimizing harm to beneficial insects.
    • Plant Growth Enhancer: Research indicates that monobutyrin can promote plant growth by enhancing nutrient uptake and improving soil health.
  • Pharmaceuticals
    • Drug Delivery Systems: Monobutyrin serves as a carrier for drug delivery systems, particularly for hydrophobic drugs, improving their solubility and bioavailability.
    • Therapeutic Applications: Its potential therapeutic properties include anti-inflammatory and antibacterial effects, making it a candidate for various pharmaceutical formulations.

Food Emulsification

A study conducted on the use of monobutyrin as an emulsifier in mayonnaise showed that it significantly improved the stability and texture of the product compared to traditional emulsifiers. The results indicated a reduction in separation over time and enhanced mouthfeel.

Insect Growth Regulation

Research published in agricultural journals demonstrated that formulations containing monobutyrin effectively inhibited the growth of specific pest species without adversely affecting non-target organisms. This property makes it an environmentally friendly alternative to synthetic pesticides.

Drug Solubility Enhancement

A pharmaceutical study explored the use of monobutyrin in enhancing the solubility of poorly soluble drugs. The findings revealed that drugs formulated with monobutyrin exhibited improved dissolution rates and bioavailability in vivo, suggesting its potential for use in oral drug formulations.

Comparison with Similar Compounds

Structural Analogues: Key Differences

Monoacylglycerols vary in FA chain length, saturation, and stereochemistry. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) FA Chain Saturation Key Sources
Butanoic acid, 2,3-dihydroxypropyl ester C₇H₁₄O₄ 162.18 Butyric acid (C4) Saturated Synthetic/industrial exposure
Hexadecanoic acid 2,3-dihydroxypropyl ester (Monopalmitin) C₁₉H₃₈O₄ 330.50 Palmitic acid (C16) Saturated Plants (e.g., Persicaria senegalensis)
Octadecanoic acid 2,3-dihydroxypropyl ester (Monostearin) C₂₁H₄₂O₄ 358.56 Stearic acid (C18) Saturated Plant seeds, algae
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester C₂₁H₃₈O₄ 354.53 Oleic acid (C18:1) Unsaturated Marine algae (Ulva prolifera)
2,3-Dihydroxypropyl elaidate C₂₁H₃₈O₄ 354.53 Elaidic acid (C18:1 trans) Unsaturated Microalgae (Botryococcus sp.)

Notes:

  • Chain Length: Longer FA chains (C16, C18) increase hydrophobicity and molecular weight, affecting solubility and melting points. For example, monostearin (C18) is solid at room temperature, while monobutyrin (C4) is likely liquid .
  • Saturation : Unsaturated analogs (e.g., oleic or elaidic acid esters) exhibit lower melting points and enhanced membrane fluidity compared to saturated counterparts .
  • Stereochemistry: The (2R)-configuration in monobutyrin may influence enzymatic interactions and metabolic pathways .

Physical Properties

  • Boiling Point: Monobutyrin boils at 118–120°C (1 mmHg), lower than longer-chain MAGs due to reduced van der Waals interactions .
  • Solubility: Monobutyrin’s shorter chain enhances water solubility compared to C16/C18 MAGs, which are preferentially soluble in lipids .

Preparation Methods

Acid-Catalyzed Esterification

The traditional method involves direct esterification of butyric acid with glycerol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, which proceeds via nucleophilic acyl substitution.

Reaction Mechanism :
Glycerol’s hydroxyl groups attack the carbonyl carbon of butyric acid, forming an oxonium ion intermediate. Water elimination yields the ester. The reaction equilibrium is driven forward by removing water via azeotropic distillation or molecular sieves.

Optimization Parameters :

  • Temperature : 100–150°C to overcome activation energy while minimizing side reactions like dehydration.

  • Molar Ratio : A 3:1 excess of butyric acid to glycerol improves monoester yield by reducing di- and triester formation.

  • Catalyst Loading : 1–5 wt% sulfuric acid relative to reactants balances reaction rate and corrosivity.

Case Study :
A patent by Shandong Mopai Biotechnology describes a pilot-scale synthesis using 1.5 wt% sulfuric acid at 120°C for 8 hours. The crude product was neutralized with sodium bicarbonate, yielding 78% monobutyrin with 15% diesters and 7% triesters.

Lithium Borohydride Reduction of Malic Acid Derivatives

A patent (WO1999023086A1) details a two-step reduction process starting from malic acid:

Step 1: Esterification of Malic Acid
Malic acid reacts with excess methanol under acidic conditions to form dimethyl malate:

Malic acid+2CH3OHH+Dimethyl malate+2H2O\text{Malic acid} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Dimethyl malate} + 2\text{H}2\text{O}

Conditions : Reflux with 1% HCl in methanol (3 hours, 65°C).

Step 2: Reduction with Lithium Borohydride
Dimethyl malate undergoes reduction to yield 1,2,4-trihydroxybutane or 3-hydroxybutyrolactone, depending on stoichiometry:

Dimethyl malate+LiBH41,2,4-Trihydroxybutane+CH3OH\text{Dimethyl malate} + \text{LiBH}4 \rightarrow \text{1,2,4-Trihydroxybutane} + \text{CH}3\text{OH}

Key Parameters :

  • Solvent : Tetrahydrofuran (THF) with methanol enhances borohydride solubility.

  • Temperature : -10°C to 60°C to control exothermicity.

  • Yield : >96% for 1,2,4-trihydroxybutane with a 2:1 LiBH₄:malate ratio.

Advantages :

  • Avoids hazardous reagents like dimethyl sulfide borane.

  • High selectivity for monoesters due to steric hindrance from the borohydride complex.

Enzymatic Synthesis Using Lipase Catalysts

Lipase-Catalyzed Esterification

A patent (WO2018086529A1) outlines an enzymatic method using immobilized lipases (e.g., Lipozyme TL 100L):

Reaction Setup :

  • Substrates : n-Butyric acid and glycerol in a 1:1 to 3:1 molar ratio.

  • Solvent : Ethyl acetate acts as a reaction aid, improving enzyme stability and substrate miscibility.

  • Conditions : 40°C, ambient pressure, 400 rpm agitation for 12 hours.

Mechanism :
Lipases catalyze acyl transfer via a serine-histidine-aspartate triad, forming an acyl-enzyme intermediate. Glycerol’s primary hydroxyl group attacks this intermediate, yielding monobutyrin.

Performance Metrics :

ParameterValue
Conversion Rate90.1%
Monobutyrin Purity91.7%
Diester Content8.3%

Advantages :

  • Mild conditions (no extreme pH or temperature).

  • Reduced energy consumption compared to thermal methods.

Comparative Analysis of Methods

Yield and Selectivity

MethodMonobutyrin YieldSelectivityByproducts
Acid-Catalyzed78%ModerateDi-/triesters
LiBH₄ Reduction88–96%HighMethanol
Enzymatic90.1%HighDiesters (8.3%)

Industrial Scalability

  • Chemical Methods : Require corrosion-resistant reactors and waste treatment for acidic byproducts.

  • Enzymatic Methods : Lower capital costs but higher enzyme procurement expenses. Shandong Mopai Biotechnology reports a production capacity of 1 metric ton/day using hybrid chemical-enzymatic workflows .

Q & A

Q. How can Butanoic acid, 2,3-dihydroxypropyl ester be reliably identified and quantified in complex biological matrices?

Methodological Answer:

  • GC-MS and HPTLC are widely used for identification and quantification. For example, GC-MS analysis of Martynia annua seed extracts identified this ester at 6.67% abundance using specific retention times (25.47 min) and fragmentation patterns .
  • NMR spectroscopy (e.g., 1^1H and 13^13C) resolves structural ambiguities, particularly distinguishing positional isomers of glycerol esters. Reference standards should be synthesized and validated using protocols like microwave-assisted esterification .

Q. What are the primary natural sources of this compound?

Methodological Answer:

  • It occurs in plants such as Martynia annua (seeds) and the Chinese herb Hei Xue Teng (black blood藤), where it exists as a fatty acid monoester derivative (e.g., 二十四烷酸-a-单甘油酯) .
  • Extraction protocols involve Soxhlet extraction with methanol or hexane, followed by silica-gel chromatography for purification .

Q. What standard analytical protocols are recommended for purity assessment of synthetic this compound?

Methodological Answer:

  • HPLC with evaporative light scattering detection (ELSD) ensures purity, especially for non-UV-active glycerol esters.
  • Thin-layer chromatography (TLC) using silica gel GF254 plates and a mobile phase of chloroform:methanol:acetic acid (90:10:1) can separate mono-, di-, and triesters .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:

  • Contradictions often arise from assay-specific conditions (e.g., DPPH vs. ABTS assays) or sample purity . For example, trace impurities like 9,12-octadecadienoic acid esters in Martynia annua extracts may confound results .
  • Dose-response studies and ROS scavenging kinetics should be conducted under controlled oxygen tension. Use LC-MS to verify compound integrity during assays .

Q. What strategies optimize the synthesis of this compound for high regioselectivity?

Methodological Answer:

  • Microwave-assisted synthesis with glycerol derivatives (e.g., glycidol) and carboxylic acids under solvent-free conditions achieves >90% regioselectivity for the 1-position ester .
  • Enzymatic catalysis (e.g., lipase B from Candida antarctica) minimizes side reactions, though reaction scalability remains a challenge .

Q. What is the chemotaxonomic significance of this compound in species differentiation?

Methodological Answer:

  • In Anthidium tessellatum bees, this ester (as hexadecanoic acid derivative) is a minor component of male cephalic secretions, suggesting a role in pheromone signaling .
  • Comparative metabolomics via GC-MS profiling across related species can validate its taxonomic utility .

Q. How does the ester’s stereochemistry influence its biological activity?

Methodological Answer:

  • The (S)-enantiomer (e.g., sn-1-palmitoylglycerol) exhibits distinct membrane interaction dynamics compared to the racemic mixture, as shown in phospholipid bilayer studies .
  • Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, enabling activity assays on purified stereoisomers .

Data Contradiction and Validation

Q. Why do reported concentrations of this compound vary across plant extracts?

Methodological Answer:

  • Variation stems from geographical factors , extraction solvents (polar vs. non-polar), and developmental stage of plant material. For instance, Hei Xue Teng harvested in autumn shows higher ester content due to lipid accumulation .
  • Standardize protocols using certified reference materials (e.g., NIST SRM 3257) for cross-study comparability .

Q. How can researchers address discrepancies in the ester’s reported thermal stability?

Methodological Answer:

  • Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition thresholds (typically 180–220°C). Discrepancies may arise from moisture content or catalytic impurities .
  • Validate stability using accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Biological and Pharmacological Mechanisms

Q. What molecular mechanisms underlie the antioxidant activity of this compound?

Methodological Answer:

  • The ester scavenges free radicals via hydrogen atom transfer (HAT) from the glycerol hydroxyl groups, as demonstrated in DPPH assays with IC50_{50} values of 12–15 µg/mL .
  • Molecular docking studies suggest interactions with Keap1-Nrf2 pathways, upregulating antioxidant enzymes like SOD and catalase .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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